N-(4-fluorophenyl)-4-phenylphthalazin-1-amine
Description
Properties
Molecular Formula |
C20H14FN3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-phenylphthalazin-1-amine |
InChI |
InChI=1S/C20H14FN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChI Key |
NSMLPKMOJGYBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenylphthalazin-1-amine typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phenyl group and complete the phthalazine ring. Common reagents used in these reactions include catalysts like palladium and solvents such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, such as a halogen or alkyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
N-(4-fluorophenyl)-4-phenylphthalazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-4-phenylphthalazin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Compounds (Table 1):
Analysis :
- Halogen Effects: Fluorine (van der Waals radius: 1.47 Å) is smaller than chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å). 4-iodophenyl: 4.34 μM) . This suggests electronic effects (e.g., electron-withdrawing fluorine) may dominate over steric factors in activity.
- Metabolic Stability : Fluorinated compounds like N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80) demonstrated superior metabolic integrity compared to acylated analogs in esterase assays . This supports the hypothesis that the 4-fluorophenyl group in the target compound may enhance resistance to enzymatic degradation.
Analogs with Modified Core Structures
Key Compounds :
- N-(diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine: A non-phthalazine fluorophenyl derivative with a conjugated enamine system, likely influencing redox properties and reactivity .
Pharmacological Implications :
- The phthalazine core in the target compound enables π-π stacking interactions with aromatic residues in enzymes, a feature absent in maleimide or naphthalenamine analogs.
- Substituents like methoxy-naphthyridine (in ) may enhance water solubility, whereas the phenyl group in the target compound could prioritize lipophilicity for membrane penetration.
Comparison with Chlorophenyl Analogs :
- Chlorophenyl derivatives (e.g., 17a) require phenol or aniline nucleophiles, whereas fluorophenyl analogs may need milder conditions due to fluorine’s lower reactivity .
Pharmacological and Toxicological Considerations
- Target Selectivity: The phthalazine core may confer selectivity toward kinases (e.g., PARP or EGFR), whereas maleimide derivatives target enzymes like monoacylglycerol lipase (MGL) .
Biological Activity
N-(4-fluorophenyl)-4-phenylphthalazin-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Structure and Properties
This compound belongs to the phthalazine derivative class, characterized by a phthalazine core substituted with a fluorophenyl and phenyl group. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, including the vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is crucial for anticancer therapies as it disrupts angiogenesis, the process through which tumors develop their blood supply.
In Vitro Studies
Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of selected derivatives against common cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | HepG2 | 13.67 ± 1.2 |
| 7a | HCT116 | 5.48 ± 0.4 |
| 7a | MCF-7 | 7.34 ± 0.6 |
| Sorafenib | HepG2 | 9.18 ± 0.6 |
| Sorafenib | HCT116 | 5.47 ± 0.3 |
| Sorafenib | MCF-7 | 7.26 ± 0.3 |
These results indicate that compound 7a is nearly equipotent to sorafenib, a well-known VEGFR inhibitor, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and VEGFR-2. The docking results showed strong binding affinity, indicating that modifications to the phthalazine scaffold can enhance its inhibitory potency against VEGFR-2 .
Case Studies
Case Study: Efficacy Against Liver Cancer
In a study focusing on HepG2 liver cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of approximately 13.67 µM, demonstrating its potential as an effective treatment option for liver cancer .
Case Study: Comparative Analysis with Other Inhibitors
In comparative analyses with other known inhibitors such as vatalanib and sorafenib, this compound derivatives displayed superior activity against VEGFR-2, with IC50 values as low as 0.14 µM for some derivatives . This highlights the potential for these compounds to serve as more effective therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-fluorophenyl)-4-phenylphthalazin-1-amine?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, reacting 4-phenylphthalazin-1-amine with 4-fluoroiodobenzene under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) achieves C–N bond formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .
- Key Considerations : Optimize reaction temperature (80–120°C) and ligand choice (e.g., Xantphos) to enhance yield. Monitor fluorophenyl group stability under basic conditions to avoid dehalogenation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy : ¹⁹F NMR to confirm fluorine retention; IR spectroscopy to identify amine N–H stretches (~3300 cm⁻¹).
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme inhibition : Screen against phosphodiesterase (PDE) isoforms (e.g., PDE5) using fluorescence-based assays (e.g., IMAP® kit) to measure cGMP hydrolysis. Compare IC₅₀ values with structurally related inhibitors like N-(3-chlorophenyl)-4-phenylphthalazin-1-amine (Ki = 1.3 µM for PDE5) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How do substituents on the phthalazine ring influence PDE5 inhibition?
- Methodology :
- SAR Studies : Synthesize analogs with substituents at positions 2, 3, or 4 on the phthalazine ring. Compare inhibitory potency using recombinant PDE5 and molecular docking (e.g., AutoDock Vina) to correlate activity with binding interactions (e.g., fluorophenyl π-stacking vs. chloro analogs) .
- Data Interpretation : Resolve contradictions (e.g., lower activity despite improved docking scores) by assessing solubility (logP via shake-flask method) or off-target effects (kinase profiling panels) .
Q. How can crystallographic data resolve discrepancies in proposed binding modes?
- Methodology :
- Crystallization : Co-crystallize the compound with PDE5 catalytic domain (e.g., PDB 1TBF) using vapor diffusion (reservoir: 20% PEG 3350, 0.2 M ammonium citrate).
- Refinement : Process diffraction data with SHELXL (space group P1, resolution ≤1.8 Å) to model electron density maps. Validate fluorine orientation and hydrogen bonds (e.g., Gln817 backbone) .
- Advanced Analysis : Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify conformational mismatches .
Q. What strategies mitigate off-target effects in ABCG2 transporter modulation?
- Methodology :
- Counter-Screens : Test selectivity against ABCB1 and ABCC1 using calcein-AM efflux assays in transfected HEK293 cells.
- Mutagenesis : Engineer ABCG2 mutants (e.g., R482G) to probe fluorophenyl interactions. Use patch-clamp electrophysiology to assess transport kinetics .
Data Analysis and Contradictions
Q. How to address conflicting results between in vitro and cellular assays?
- Methodology :
- Meta-Analysis : Normalize data to positive controls (e.g., Ko143 for ABCG2) and account for membrane permeability (Caco-2 assay).
- Metabolite Profiling : Use LC-MS/MS to detect intracellular degradation products (e.g., defluorinated metabolites) that reduce efficacy .
Q. Why do computational models overestimate binding affinity?
- Methodology :
- Solvent Effects : Incorporate explicit solvent molecules (TIP3P) in MD simulations (AMBER) to assess desolvation penalties.
- Entropy Calculations : Use MM-PBSA to quantify entropic losses from rigid fluorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
